3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Description
This compound belongs to the pyrazole-carboxylic acid family, characterized by a pyrazole core substituted with a benzo[1,4]dioxin moiety at position 3 and a 4-methoxyphenyl group at position 1. The carboxylic acid at position 5 enables hydrogen bonding and coordination with biological targets, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-5-3-13(4-6-14)21-16(19(22)23)11-15(20-21)12-2-7-17-18(10-12)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
InChI Key |
DKRIMLCMDKQDJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b] dioxin-7-yl Derivatives
The benzodioxin moiety is synthesized via cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:
-
Reagents : 2,3-Dihydroxybenzoic acid, 1,2-dibromoethane, K₂CO₃, DMF.
-
Conditions : 65°C for 24 hours under nitrogen.
-
Yield : ~70% after recrystallization.
Key Reaction :
Formation of the Pyrazole Core
Cyclocondensation with β-Keto Esters
The pyrazole ring is constructed via reaction of 4-methoxyphenylhydrazine with a β-keto ester bearing the benzodioxin group:
Synthesis of Ethyl 3-(2,3-Dihydrobenzo[b] dioxin-7-yl)-3-oxopropanoate
Cyclocondensation with 4-Methoxyphenylhydrazine
-
Reagents : Ethyl 3-(2,3-dihydrobenzo[b][1,dioxin-7-yl)-3-oxopropanoate, 4-methoxyphenylhydrazine, acetic acid.
-
Conditions : Reflux for 6 hours.
-
Yield : 72% (pyrazole ester intermediate).
Key Reaction :
Hydrolysis to Carboxylic Acid
Saponification of the Ethyl Ester
The ester group at position 5 is hydrolyzed to the carboxylic acid:
-
Reagents : NaOH (2M), THF/H₂O (1:1).
-
Conditions : 60°C for 4 hours, followed by acidification with HCl.
Key Reaction :
Alternative Routes
Oxidation of Hydroxymethyl Intermediates
In cases where ester hydrolysis is impractical, oxidation of a hydroxymethyl group offers an alternative pathway:
Optimization and Challenges
Regioselectivity Control
Regioselectivity in pyrazole formation is critical. Use of microwave-assisted synthesis reduces reaction times (30 minutes vs. 6 hours) and improves yields to 78%.
Purification Strategies
-
Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) for intermediates.
-
Recrystallization : Ethanol/water for final product.
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | β-Keto ester + hydrazine | 72% | High regioselectivity | Requires stable β-keto ester |
| Oxidation | Hydroxymethyl → COOH | 90% | Avoids ester hydrolysis | Additional oxidation step |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive functional groups:
a. Pyrazole ring
-
Electrophilic aromatic substitution : Susceptible to alkylation or acylation due to aromaticity.
-
Metal coordination : Forms complexes with metals (e.g., Cu²⁺, Zn²⁺) via nitrogen and oxygen donor sites, as observed in similar pyrazole derivatives .
b. Carboxylic acid group
-
Esterification : Reacts with alcohols under acidic conditions to form esters.
-
Amidation : Converts to amides via coupling reagents (e.g., DCC/HOBt).
-
Decarboxylation : Potential elimination under high-temperature conditions.
c. Methoxyphenyl group
-
Demethylation : Cleavage of the methoxy group under acidic or oxidative conditions.
-
Electrophilic substitution : Para substitution on the phenyl ring due to activating methoxy group.
Potential Chemical Reactions
Analytical Characterization
The compound’s structure and purity are confirmed using:
-
NMR spectroscopy : Proton and carbon NMR to identify aromatic protons, methoxy groups, and pyrazole ring signals .
-
Mass spectrometry : Molecular ion peak at m/z 352 (C₁₉H₁₆N₂O₅) .
-
IR spectroscopy : Absorption bands for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and aromatic rings (C=C stretch ~1500–1600 cm⁻¹).
Mechanism of Action (Biological Context)
While not fully elucidated, the compound’s bioactivity likely involves:
-
Enzyme inhibition : Similar pyrazole derivatives show inhibitory effects on enzymes (e.g., kinases, proteases) .
-
Antioxidant activity : Methoxyphenyl and pyrazole moieties may scavenge free radicals.
-
Coordination with biomolecules : Metal-binding properties could enable interactions with metalloproteins .
Research Findings
-
Synthesis optimization : Purification via column chromatography and recrystallization improves yield and purity.
-
Structural diversity : Analogues with bromophenyl or fluorinated groups exhibit varied biopharmaceutical properties .
-
Sensing applications : Polymers derived from pyrazole-5-carboxylic acid show luminescence quenching for metal ion detection (e.g., Cu²⁺, Fe³⁺) .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune conditions.
Case Study : In a study conducted on animal models of arthritis, treatment with this compound resulted in a marked reduction in joint swelling and pain, demonstrating its potential as a therapeutic agent in inflammatory disorders.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
Studies suggest that the compound may have neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to reduce oxidative stress and improve mitochondrial function.
Case Study : In vitro studies using neuronal cell cultures showed that treatment with this compound significantly reduced cell death induced by oxidative stress, highlighting its potential in neuroprotection.
Synthesis and Derivatives
The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves multi-step reactions starting from simple precursors. Various derivatives have also been synthesized to enhance its pharmacological properties.
Synthesis Overview :
- Starting Material : 2,3-Dihydrobenzo[b][1,4]dioxin.
- Key Reactions :
- Formation of the pyrazole ring.
- Introduction of the methoxyphenyl group.
- Carboxylation to yield the final product.
Toxicological Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low acute toxicity levels. Long-term studies are necessary to fully understand its safety in clinical applications.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Key Research Findings
- Bioactivity Trends : Pyrazole-carboxylic acids with electron-rich aromatic systems (e.g., methoxy or hydroxyl groups) show enhanced antimicrobial and anti-inflammatory activity compared to halogenated analogues .
- Thermodynamic Stability : The benzo[1,4]dioxin ring’s fused structure (as in the target compound) increases thermal stability, as observed in analogues with melting points >200°C .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid?
The compound can be synthesized via cyclocondensation of chalcone derivatives with substituted hydrazines under acidic conditions. A typical procedure involves:
- Dissolving 4-methoxyphenyl chalcone precursors in glacial acetic acid with HCl .
- Refluxing with (2,3-dihydrobenzo[b][1,4]dioxin-7-yl)hydrazine hydrochloride for 5–8 hours.
- Purification via silica gel column chromatography using petroleum ether/ethyl acetate (4:1) .
Key parameters include temperature control (60–65°C for initial condensation), stoichiometric excess of hydrazine derivatives (1.5–2.0 equivalents), and recrystallization for purity .
Q. How can the structural integrity and purity of this compound be validated?
Use a combination of spectroscopic and chromatographic methods:
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-H stretches .
- NMR : Analyze ¹H-NMR for pyrazole proton signals (δ 5.20–5.50 ppm) and 4-methoxyphenyl aromatic protons (δ 6.80–7.40 ppm). ¹³C-NMR should show carboxylic acid carbon at ~170 ppm .
- TLC/GC : Monitor reaction progress and purity with Rf values (e.g., 0.85–0.88 in petroleum ether/ethyl acetate) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What purification techniques are most effective for isolating this compound?
- Column Chromatography : Silica gel with gradient elution (petroleum ether to ethyl acetate) improves separation of polar byproducts .
- Recrystallization : Use ethanol/water mixtures to enhance crystalline yield .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Core Modifications : Replace the dihydrodioxin moiety with heterocycles (e.g., 1,3-thiazole) to assess impact on target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to evaluate metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., carboxylic acid with enzyme active sites) .
- In Silico Screening : Employ density functional theory (DFT) to predict electronic properties influencing reactivity .
Q. How can computational methods predict the reactivity and stability of derivatives under physiological conditions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous or lipid bilayers to predict membrane permeability .
- pKa Estimation : Use software like MarvinSketch to predict ionization states of the carboxylic acid group at physiological pH .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity) to control for variability in cell lines .
- Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from derivatives .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed biological targets (e.g., COX-2 inhibition) .
Methodological Considerations
Q. How should experimental designs account for batch-to-batch variability in synthesis?
Q. What analytical workflows are recommended for detecting degradation products during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
